molecular formula C12H16N4O B7066075 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine

Cat. No.: B7066075
M. Wt: 232.28 g/mol
InChI Key: REBOKDMNGKNVAH-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine is a heterocyclic compound that features both oxazole and pyrazine rings. The presence of these rings makes it an interesting molecule for various chemical and biological studies. Oxazole and pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8(15-12-7-13-4-5-14-12)6-11-9(2)16-17-10(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBOKDMNGKNVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with a pyrazine derivative under conditions such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the oxazole or pyrazine rings .

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The oxazole and pyrazine rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrazine derivatives, such as:

Uniqueness

What sets N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyrazin-2-amine apart is its unique combination of oxazole and pyrazine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

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